2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-24-12-11-21-10-4-5-14-8-9-15(13-17(14)21)20-25(22,23)18-7-3-2-6-16(18)19/h2-3,6-9,13,20H,4-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJETVAGOJMZRCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps. Starting with the preparation of the tetrahydroquinoline core, followed by the introduction of the 2-fluoro and benzenesulfonamide groups. Common reagents include sulfonyl chlorides and fluorinating agents, under conditions such as mild temperatures and controlled pH environments to avoid decomposition or unwanted side reactions.
Industrial Production Methods: Industrial production often scales up laboratory processes, optimizing reaction conditions for higher yields and purity. This can involve continuous flow reactors and advanced purification techniques like crystallization and chromatography to isolate the final product in its purest form.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidizing agents: like potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminium hydride or catalytic hydrogenation.
Substitution reactions: may use reagents like halogens or organometallic compounds under catalyzed or non-catalyzed conditions.
Major Products Formed: The major products formed depend on the type of reaction; for example:
Oxidation: might produce quinoline N-oxides or sulfoxides.
Reduction: may result in simpler amines or deprotected intermediates.
Substitution: reactions can introduce various functional groups, modifying its biological activity.
Scientific Research Applications
Chemistry: In chemistry, this compound is used to study reaction mechanisms and develop new synthetic methodologies, due to its complex structure and reactive sites.
Biology: Biologically, it serves as a tool to explore cell signaling pathways, protein binding interactions, and receptor modulations, offering insights into fundamental biological processes.
Medicine: In medicine, it holds potential as a drug candidate, particularly in treating conditions involving its target pathways. Research includes its effects on enzymes, receptors, and cellular processes relevant to diseases like cancer, inflammation, and infections.
Industry: Industrially, it might be utilized in the development of novel materials or as a precursor for more complex chemical entities used in manufacturing pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the target's activity, affecting downstream pathways. The compound's fluorine atom and sulfonamide group are particularly influential, enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weights where unspecified.
Structural Analysis
- Substituent Positioning : The target compound’s 2-fluoro group contrasts with the 3-fluoro and 4-ethoxy substituents in CAS 1171216-15-1. Fluorine’s electron-withdrawing effects may enhance binding to electron-rich enzyme pockets, while ethoxy groups could sterically hinder interactions .
- The furan-2-carbonyl group in the benzamide analog () lacks the sulfonamide’s acidic proton, likely diminishing interactions with zinc-dependent enzymes like HDACs .
Research Findings and Data Gaps
- Activity Data: No explicit IC50 or Ki values are provided in the evidence. Comparative studies using assays like HDAC inhibition or cellular proliferation are needed.
- Physicochemical Properties : Density, melting points, and solubility data are unavailable for most compounds (e.g., CAS 1171216-15-1 and 898448-05-0), limiting formulation insights .
Biological Activity
The compound 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H18FN3O2S
- CAS Number : 42835-89-2
- Molecular Weight : 305.38 g/mol
The presence of the fluoro group and the sulfonamide moiety are critical for its biological activity, influencing both lipophilicity and binding interactions with biological targets.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound in focus has been tested against various bacterial strains, showing promising results in inhibiting growth. In vitro studies demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of related tetrahydroquinoline derivatives. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, it was observed that treatment with this compound led to increased expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in breast cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20.5 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 18.0 | Inhibition of DNA synthesis |
The biological activity of 2-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific protein targets involved in cell signaling pathways. Notably:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain kinases involved in cancer progression.
- Modulation of Gene Expression : It has been found to affect the expression levels of genes associated with cell proliferation and apoptosis.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this sulfonamide resulted in significant tumor regression in xenograft models when administered at a dose of 50 mg/kg body weight.
- Synergistic Effects : In combination therapy with standard chemotherapeutic agents like doxorubicin, this compound enhanced the overall efficacy by reducing drug resistance mechanisms in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
